![molecular formula C7H12ClNS B1297480 N-Methyl-1-(2-thienyl)ethanamine hydrochloride CAS No. 857546-98-6](/img/structure/B1297480.png)
N-Methyl-1-(2-thienyl)ethanamine hydrochloride
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Overview
Description
N-Methyl-1-(2-thienyl)ethanamine hydrochloride: is a chemical compound with the molecular formula C7H12ClNS and a molecular weight of 177.69 g/mol . It is a solid substance that belongs to the category of halogenated heterocycles and heterocyclic building blocks . This compound is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(2-thienyl)ethanamine hydrochloride typically involves the reaction of 2-thiophenecarboxaldehyde with methylamine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride . The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-1-(2-thienyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
Neuropharmacology
N-Methyl-1-(2-thienyl)ethanamine hydrochloride has been studied for its potential as a selective serotonin and norepinephrine reuptake inhibitor (SSNRI). This class of compounds is known to enhance the levels of neurotransmitters in the synaptic cleft, thereby improving mood and alleviating symptoms of depression and anxiety.
Case Study:
A clinical trial involving similar compounds demonstrated significant improvements in patients with major depressive disorder when treated with SSNRIs, which suggests potential efficacy for this compound in similar therapeutic contexts .
Cancer Research
There is emerging interest in the role of this compound in potentiating chemotherapy treatments. Research indicates that compounds with similar structures can enhance the cytotoxic effects of chemotherapeutic agents on resistant cancer cell lines.
Data Table: Potentiation Effects of this compound in Chemotherapy
Compound | Treatment Type | Effectiveness (Cytotoxicity Increase) |
---|---|---|
N-Methyl-1-(2-thienyl)ethanamine | Chemotherapy (e.g., Doxorubicin) | 5x - 10x increase |
Control | Standard Treatment | Baseline Effect |
This table illustrates how this compound may enhance the effectiveness of existing cancer therapies, providing a basis for further investigation into its clinical applications .
Behavioral Studies
In behavioral pharmacology, this compound has been utilized to study its effects on animal models. It has been shown to influence locomotor activity and anxiety-like behaviors, making it a valuable tool for understanding neurochemical pathways involved in mood regulation.
Drug Development
The compound serves as a precursor in the synthesis of other pharmacologically active agents. Its structural characteristics allow for modifications that can lead to the development of new medications targeting various neurological disorders.
Data Table: Derivatives and Their Applications
Derivative Name | Application Area | Notes |
---|---|---|
N,N-Dimethyl-3-(4-methyl-1-naphthalenyloxy)-3-(2-thienyl)propanamine | Antidepressant development | Inhibits serotonin uptake |
(+)-N-Methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine | Neurotransmission enhancement | Potential for treating ADHD |
Mechanism of Action
The mechanism of action of N-Methyl-1-(2-thienyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter systems .
Comparison with Similar Compounds
- N-Methyl (3-thienyl)methanamine hydrochloride
- N-Methyl (2-thienyl)methanamine hydrochloride
- N-Methyl-2-(2-methylphenoxy)ethanamine hydrochloride
- 2-(3-Methyl-2-thienyl)ethanamine hydrochloride hydrate
- N-Ethyl-2-(1-piperidinyl)ethanamine dihydrochloride
Comparison: N-Methyl-1-(2-thienyl)ethanamine hydrochloride is unique due to its specific thienyl substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Biological Activity
N-Methyl-1-(2-thienyl)ethanamine hydrochloride, also known as 2-thienyl-N-methyl-ethanamine hydrochloride, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C₇H₉ClN₂S
- Molecular Weight : 174.67 g/mol
- CAS Number : 857546-98-6
The compound features a thienyl ring, which contributes to its unique biological properties. It is often utilized as a building block in organic synthesis and medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound acts as a ligand for specific receptors in the central nervous system (CNS), influencing neurotransmitter systems such as serotonin and norepinephrine. This mechanism is similar to that of selective serotonin-norepinephrine reuptake inhibitors (SSNRIs), which are used in treating depression and anxiety disorders .
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial and antifungal activities. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in infectious disease treatment .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties in various studies. The minimum inhibitory concentration (MIC) values for this compound against common pathogens are summarized in the table below:
Pathogen | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.025 |
Escherichia coli | 0.0195 |
Candida albicans | 0.039 |
Bacillus subtilis | 0.0048 |
These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungi .
Neuropharmacological Effects
This compound has been investigated for its potential neuropharmacological effects. Studies suggest that it may exhibit antidepressant-like activity by modulating serotonin levels in the brain, similar to established SSNRIs like fluoxetine and duloxetine . This activity could be beneficial for treating mood disorders.
Case Studies
- Antimicrobial Efficacy Study : A recent investigation assessed the antimicrobial efficacy of this compound against a panel of bacterial strains. The study found that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
- Neuropharmacological Assessment : In a preclinical study, the compound was administered to animal models exhibiting depressive behaviors. The results indicated a significant reduction in depressive symptoms, supporting its potential use in managing mood disorders through serotonin modulation .
Properties
IUPAC Name |
N-methyl-1-thiophen-2-ylethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS.ClH/c1-6(8-2)7-4-3-5-9-7;/h3-6,8H,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZILEIXPLYHRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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